5-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid
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Overview
Description
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring, which is further connected to a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxycarbonyl Group: The starting material, 3-fluorophenylboronic acid, undergoes a reaction with ethyl chloroformate in the presence of a base such as triethylamine to form 4-(ethoxycarbonyl)-3-fluorophenylboronic acid.
Suzuki-Miyaura Coupling: The ethoxycarbonylated intermediate is then subjected to Suzuki-Miyaura coupling with 5-bromonicotinic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethoxycarbonyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in studying the interactions of nicotinic acids with biological systems.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, which are crucial in both therapeutic and toxicological contexts .
Comparison with Similar Compounds
Similar Compounds
3-(Ethoxycarbonyl)-4-fluorophenylboronic Acid: Similar in structure but lacks the nicotinic acid moiety.
5-chloro-6-[4-(ethoxycarbonyl)piperidin-1-yl]pyridine-3-carboxylic acid: Contains a piperidine ring instead of a phenyl ring.
Uniqueness
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid is unique due to the presence of both the ethoxycarbonyl and fluorine substituents on the phenyl ring, combined with the nicotinic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-2-21-15(20)12-4-3-9(6-13(12)16)10-5-11(14(18)19)8-17-7-10/h3-8H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGNDLSRHCLJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688308 |
Source
|
Record name | 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-32-9 |
Source
|
Record name | 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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